2,4-dichloro-6-phenyl-1,3,5-triazine chemical properties
2,4-dichloro-6-phenyl-1,3,5-triazine chemical properties
An In-Depth Technical Guide to the Chemical Properties of 2,4-dichloro-6-phenyl-1,3,5-triazine
Introduction
2,4-dichloro-6-phenyl-1,3,5-triazine is a heterocyclic compound that serves as a versatile building block in organic synthesis.[1] Its structure, featuring a phenyl group and two reactive chlorine atoms on a triazine ring, allows for sequential and controlled nucleophilic substitutions. This property makes it a valuable intermediate in the development of a wide range of functional molecules, from advanced materials to potential therapeutic agents.[2][3] This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications, tailored for professionals in research and drug development.
Physicochemical Properties
The physical and chemical properties of 2,4-dichloro-6-phenyl-1,3,5-triazine are summarized below. The compound is typically a white to off-white solid with low solubility in water but good solubility in many organic solvents.[1][4]
| Property | Value |
| Molecular Formula | C₉H₅Cl₂N₃[5] |
| Molecular Weight | 226.06 g/mol [5] |
| CAS Number | 1700-02-3[6] |
| Appearance | White to off-white or yellow crystalline powder[1][7] |
| Melting Point | 120 - 122 °C[8] |
| Boiling Point | 136 °C at 1 mmHg[1][8] |
| Density | 1.4 ± 0.1 g/cm³[5] |
| LogP | 3.18[5] |
Solubility Profile
Based on its predominantly nonpolar structure, 2,4-dichloro-6-phenyl-1,3,5-triazine has low solubility in water but is soluble in a variety of organic solvents.[4][9] The "like dissolves like" principle suggests good solubility in polar aprotic and aromatic solvents.[9]
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Polar Aprotic | Tetrahydrofuran (B95107) (THF), Dichloromethane (B109758) (DCM), Acetone, Acetonitrile | Soluble[9][10] | Favorable dipole-dipole interactions with the triazine ring.[9] |
| Polar Protic | Methanol (B129727), Ethanol | Moderately Soluble[9] | Dipole interactions can facilitate dissolution, though hydrogen bonding is limited.[9] |
| Aromatic | Benzene (B151609), Toluene | Soluble[9] | Pi-stacking interactions can occur between the solvent and the phenyl group.[9] |
| Nonpolar | Hexane, Cyclohexane | Sparingly Soluble to Insoluble[9] | Lack of favorable intermolecular interactions.[9] |
Spectroscopic Data
Spectroscopic techniques are essential for the structural confirmation and purity assessment of 2,4-dichloro-6-phenyl-1,3,5-triazine.
| Technique | Expected Observations |
| ¹H NMR | Aromatic proton signals are expected in the range of 7.0-8.5 ppm. |
| ¹³C NMR | Signals for the phenyl ring carbons are anticipated around 128-136 ppm, with the triazine ring carbons appearing at approximately 171 ppm.[11] |
| Mass Spectrometry (MS) | The molecular ion peak ([M]⁺) is expected at m/z 224.986053.[5] The isotopic pattern will be characteristic for a molecule containing two chlorine atoms.[11] |
| Infrared (IR) Spectroscopy | Characteristic peaks for the C=N stretching of the triazine ring and C-Cl stretching would be observed. |
Synthesis and Experimental Protocols
Several methods are established for the synthesis of 2,4-dichloro-6-phenyl-1,3,5-triazine. The choice of method often depends on the availability of starting materials and the desired scale of the reaction.
Protocol 1: Synthesis from Cyanuric Chloride
This common method involves the reaction of 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride) with a phenyl Grignard reagent, such as phenylmagnesium bromide.[12] Precise temperature control is crucial to achieve mono-substitution and prevent the formation of di- and tri-substituted byproducts.[10]
Methodology:
-
Dissolve 2,4,6-trichloro-1,3,5-triazine (1.0 eq) in anhydrous tetrahydrofuran (THF) in a reaction flask under a nitrogen atmosphere.[12]
-
Cool the stirred solution to 0 °C using an ice bath.[12]
-
Slowly add a 1M solution of phenylmagnesium bromide in THF (1.0 eq) to the reaction mixture.[12]
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 1 hour.[12]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding it to a 2N hydrochloric acid solution.[12]
-
Extract the product with dichloromethane, and wash the organic layer with distilled water.[12]
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure.[12]
-
Recrystallize the crude product from a mixture of dichloromethane and heptane (B126788) to yield pure 2,4-dichloro-6-phenyl-1,3,5-triazine.[12]
Caption: General workflow for the synthesis of 2,4-dichloro-6-phenyl-1,3,5-triazine.
Protocol 2: Synthesis from 2,4-dihydroxy-6-phenyl-1,3,5-triazine
An alternative route involves the chlorination of 2,4-dihydroxy-6-phenyl-1,3,5-triazine using thionyl chloride (SOCl₂) in the presence of a catalyst like N,N-dimethylformamide (DMF).[1]
Methodology:
-
Combine 2,4-dihydroxy-6-phenyl-1,3,5-triazine (1.0 eq), thionyl chloride (excess), and N,N-dimethylformamide (catalytic amount) in a reaction vessel.[1]
-
Heat the reaction mixture to 60°C and maintain for 3 hours.[1]
-
After the reaction is complete, distill off the excess thionyl chloride.[1]
-
Pour the residue into ice water to precipitate the crude product.[1]
-
Filter the white solid, dry it, and recrystallize from benzene to obtain the purified product.[1]
Chemical Reactivity
The synthetic utility of 2,4-dichloro-6-phenyl-1,3,5-triazine stems from the reactivity of its two chlorine atoms, which are susceptible to nucleophilic aromatic substitution. A key characteristic is the differential reactivity of these chlorine atoms; the substitution of the first chlorine deactivates the second towards further substitution.[2] This allows for a stepwise and controlled synthesis of asymmetrically disubstituted triazines.[2]
Protocol 3: General Nucleophilic Substitution
This protocol outlines a general procedure for the mono-substitution of a chlorine atom on the triazine ring.
Methodology:
-
Dissolve 2,4-dichloro-6-phenyl-1,3,5-triazine (1.0 eq) in an anhydrous solvent such as THF and cool the solution to 0 °C.[10]
-
In a separate flask, dissolve the desired nucleophile (1.0 eq) and a non-nucleophilic base like N,N-diisopropylethylamine (DIEA) (1.1 eq) in the same anhydrous solvent.[10]
-
Add the solution containing the nucleophile and base dropwise to the stirred triazine solution at 0 °C.[10]
-
Monitor the reaction by TLC. The reaction is typically complete within 1-3 hours.[10]
-
Upon completion, perform an aqueous workup and extract the product with a suitable organic solvent.[10]
-
Dry the organic layer, concentrate it, and purify the mono-substituted product by column chromatography.[10]
Caption: Stepwise substitution pathway for 2,4-dichloro-6-phenyl-1,3,5-triazine.
Analytical Workflow
Confirming the identity and purity of synthesized 2,4-dichloro-6-phenyl-1,3,5-triazine requires a systematic analytical approach.
Protocol 4: Sample Preparation for Analysis
For NMR Spectroscopy:
-
Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube.[11]
-
Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard if required.[11]
-
Acquire ¹H and ¹³C NMR spectra to confirm the structure.[11]
For Mass Spectrometry:
-
Prepare a dilute solution of the sample (typically in the µg/mL to ng/mL range) in a solvent compatible with the ionization source (e.g., methanol or acetonitrile).
-
Analyze using techniques like Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS) to confirm the molecular weight and isotopic distribution.[11]
Caption: Workflow for the structural and purity confirmation of the target compound.[11]
Applications in Research and Drug Development
2,4-dichloro-6-phenyl-1,3,5-triazine is a key intermediate in several fields:
-
Materials Science : It is used as a building block for bipolar host materials and emitters in Phosphorescent Organic Light-Emitting Diodes (PhOLEDs) and Thermally Activated Delayed Fluorescence (TADF) devices.[1][3] It is also used in the synthesis of advanced polymers like polyguanamines.[1]
-
Medicinal Chemistry : The 1,3,5-triazine core is a versatile scaffold for developing compounds with a range of biological activities.[13] While specific drug development pathways for the title compound are not extensively documented, related triazine derivatives have been investigated for their potential as anticancer agents, for example, through the inhibition of enzymes like tyrosine kinases.[13][14]
-
Analytical Chemistry : The deuterated analog, 2,4-dichloro-6-phenyl-1,3,5-triazine-d5, serves as an excellent internal standard for quantitative mass spectrometry assays.[10][15] The mass difference allows for precise quantification by correcting for variations during sample preparation and analysis.[15][16]
Conclusion
2,4-dichloro-6-phenyl-1,3,5-triazine is a synthetically important molecule with well-defined chemical properties and reactivity. Its ability to undergo sequential nucleophilic substitutions provides a robust platform for the construction of complex, multi-substituted triazine derivatives. This makes it an indispensable tool for researchers in materials science, organic synthesis, and for professionals exploring novel scaffolds in drug discovery. A thorough understanding of its synthesis, reactivity, and analytical characterization is crucial for its effective utilization in research and development.
References
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